molecular formula C7H3F2NS B3219819 4,6-Difluorobenzothiazole CAS No. 1190320-85-4

4,6-Difluorobenzothiazole

Cat. No.: B3219819
CAS No.: 1190320-85-4
M. Wt: 171.17 g/mol
InChI Key: ULZYBRSOSIIFAE-UHFFFAOYSA-N
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Description

4,6-Difluorobenzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the benzothiazole ring. Benzothiazoles are known for their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Difluorobenzothiazole can be synthesized through various methods. One common approach involves the condensation reaction of 4,6-difluoro-2-aminobenzothiazole with different aromatic aldehydes. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as silica-supported lanthanum chloride, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Difluorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-difluorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to disrupt bacterial cell membranes, leading to cell death. Additionally, the compound can interact with intracellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: 4,6-Difluorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYBRSOSIIFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312408
Record name 4,6-Difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-85-4
Record name 4,6-Difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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